molecular formula C9H8ClFO B1620640 2-Chloro-4-fluorophenylacetone CAS No. 845781-18-2

2-Chloro-4-fluorophenylacetone

Cat. No.: B1620640
CAS No.: 845781-18-2
M. Wt: 186.61 g/mol
InChI Key: CDQMKCMBGINRCD-UHFFFAOYSA-N
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Description

2-Chloro-4-fluorophenylacetone is an organic compound that belongs to the class of phenylacetones. It is characterized by the presence of both chlorine and fluorine atoms attached to a phenyl ring, along with an acetone group. This compound is known for its potent biological activity and is commonly used in the synthesis of various pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 2-Chloro-4-fluorophenylacetone typically involves the acylation of 2-chloro-4-fluorotoluene. One method includes cooling anhydrous hydrogen fluoride to 0-5°C, slowly adding 2-chloro-4-aminotoluene, and then adding sodium nitrite. The mixture is kept at 0-10°C for 1 hour, followed by pyrolysis. The organic phase is separated and neutralized with sodium carbonate until the pH is 7-8, and the product is obtained by distillation .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure consistent reaction conditions and higher yields.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-fluorophenylacetone undergoes various types of chemical reactions, including:

    Oxidation: This reaction can convert the acetone group into a carboxylic acid.

    Reduction: The compound can be reduced to form alcohol derivatives.

    Substitution: Halogen atoms (chlorine and fluorine) can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide or potassium tert-butoxide.

Major Products Formed

    Oxidation: 2-Chloro-4-fluorophenylacetic acid.

    Reduction: 2-Chloro-4-fluorophenylethanol.

    Substitution: Various substituted phenylacetones depending on the nucleophile used.

Scientific Research Applications

2-Chloro-4-fluorophenylacetone is widely used in scientific research due to its biological activity. It is utilized in:

    Chemistry: As an intermediate in the synthesis of complex organic molecules.

    Biology: In studies involving enzyme inhibition and receptor binding.

    Medicine: As a precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Industry: In the production of agrochemicals and other industrial chemicals

Mechanism of Action

The mechanism of action of 2-Chloro-4-fluorophenylacetone involves its interaction with specific molecular targets. It can bind to enzymes and receptors, altering their activity. The presence of chlorine and fluorine atoms enhances its binding affinity and specificity, making it a valuable compound in drug design and development .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-4-fluorotoluene
  • 2-Chloro-4-fluorophenylethanol
  • 2-Chloro-4-fluorophenylacetic acid

Uniqueness

2-Chloro-4-fluorophenylacetone is unique due to its combination of halogen atoms and an acetone group, which imparts distinct chemical properties and biological activity. Compared to similar compounds, it offers a balance of reactivity and stability, making it suitable for various applications in research and industry .

Properties

IUPAC Name

1-(2-chloro-4-fluorophenyl)propan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClFO/c1-6(12)4-7-2-3-8(11)5-9(7)10/h2-3,5H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDQMKCMBGINRCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC1=C(C=C(C=C1)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70373950
Record name 2-Chloro-4-fluorophenylacetone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70373950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

845781-18-2
Record name 2-Chloro-4-fluorophenylacetone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70373950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(2-chloro-4-fluorophenyl)propan-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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